
1-Fluoro-4-(1-iodoethenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-4-(1-iodoethenyl)benzene is an organic compound characterized by the presence of both fluorine and iodine atoms attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-(1-iodoethenyl)benzene can be synthesized through various methods. One common approach involves the cross-coupling reaction of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids in the presence of catalytic amounts of palladium acetate and sodium carbonate . This method yields high purity products and is efficient for laboratory-scale synthesis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cross-coupling reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fluoro-4-(1-iodoethenyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Cross-Coupling Reactions: It participates in cross-coupling reactions with different boronic acids to form complex organic molecules.
Common Reagents and Conditions:
Palladium Acetate (Pd(OAc)2): Used as a catalyst in cross-coupling reactions.
Sodium Carbonate (Na2CO3): Acts as a base in many reactions.
Boronic Acids: Serve as coupling partners in cross-coupling reactions.
Major Products Formed: The major products formed from these reactions include various substituted benzene derivatives, which are valuable intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-4-(1-iodoethenyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a radiolabeling agent in biological studies.
Medicine: Explored for its use in the development of pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Fluoro-4-(1-iodoethenyl)benzene involves its reactivity towards electrophiles and nucleophiles. The presence of both fluorine and iodine atoms enhances its ability to participate in various chemical reactions. The compound’s molecular targets and pathways are primarily determined by the nature of the substituents introduced during its reactions .
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-4-iodobenzene: Shares a similar structure but lacks the ethenyl group.
4-Fluoroiodobenzene: Another related compound with similar reactivity.
2,2-Difluoro-1-iodoethenyl Tosylate: Used in similar cross-coupling reactions
Uniqueness: 1-Fluoro-4-(1-iodoethenyl)benzene is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity patterns. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis.
Conclusion
This compound is a valuable compound in organic chemistry with diverse applications in scientific research and industry. Its unique reactivity and ability to participate in various chemical reactions make it an important building block for the synthesis of complex organic molecules.
Eigenschaften
Molekularformel |
C8H6FI |
|---|---|
Molekulargewicht |
248.04 g/mol |
IUPAC-Name |
1-fluoro-4-(1-iodoethenyl)benzene |
InChI |
InChI=1S/C8H6FI/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H2 |
InChI-Schlüssel |
HIPOMKXSBVPARD-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=C(C=C1)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


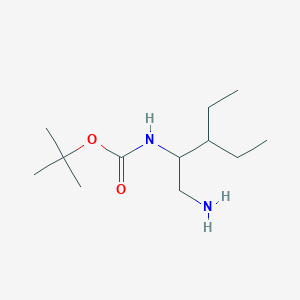
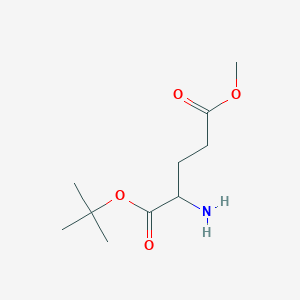
![Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13637170.png)
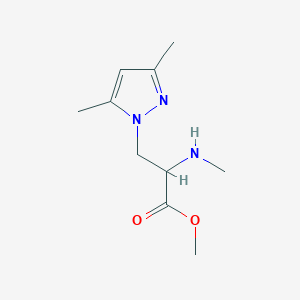
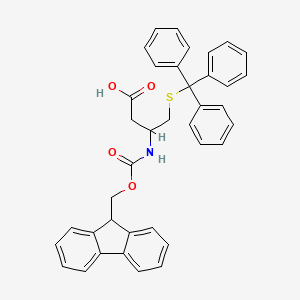
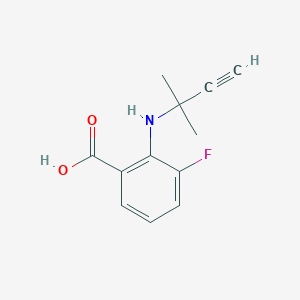





![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13637253.png)


